molecular formula C13H14BrNO3 B14917593 6-Bromo-5',5'-dimethyl-4',5'-dihydro-2'H-spiro[benzo[b][1,4]oxazine-2,3'-furan]-3(4H)-one

6-Bromo-5',5'-dimethyl-4',5'-dihydro-2'H-spiro[benzo[b][1,4]oxazine-2,3'-furan]-3(4H)-one

Cat. No.: B14917593
M. Wt: 312.16 g/mol
InChI Key: ANRMEIWOAGOHQR-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture combining a benzo[b][1,4]oxazine core with a 3'-furan moiety. Key structural attributes include:

  • 5',5'-Dimethyl groups on the dihydrofuran ring, contributing to steric bulk and conformational stability.
  • A spiro junction at position 2 of the benzoxazine, creating a rigid three-dimensional framework.

Synthetic routes for such spiro compounds often involve multi-component cascade reactions or cyclization strategies, as seen in analogous systems (e.g., ).

Properties

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

6-bromo-2',2'-dimethylspiro[4H-1,4-benzoxazine-2,4'-oxolane]-3-one

InChI

InChI=1S/C13H14BrNO3/c1-12(2)6-13(7-17-12)11(16)15-9-5-8(14)3-4-10(9)18-13/h3-5H,6-7H2,1-2H3,(H,15,16)

InChI Key

ANRMEIWOAGOHQR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CO1)C(=O)NC3=C(O2)C=CC(=C3)Br)C

Origin of Product

United States

Preparation Methods

Borane-Mediated Reduction of 6-Bromo-2H-benzo[b]oxazin-3(4H)-one

The reduction of the lactam carbonyl to a methylene group is critical for generating the dihydrobenzoxazine scaffold. Representative conditions from include:

Reagent Solvent Temperature Time (h) Yield (%)
BH₃·THF (4 eq) THF Reflux 3 93
BH₃·SMe₂ (4 eq) THF Reflux 14 88
BH₃·THF (1.5 eq) THF 0°C → Reflux 3 49

Mechanistic Insight : Borane coordinates to the lactam carbonyl, followed by hydride transfer to form the secondary amine. Quenching with methanol or aqueous HCl ensures protonation of intermediates.

Functionalization at the Benzoxazine Nitrogen

Subsequent N-alkylation or protection is often necessary to direct spirocyclization. For example, 4-methoxybenzyl chloride has been employed under K₂CO₃/NaI in DMF (60°C, 20 h) to install a protective group. This step enhances solubility and prevents undesired side reactions during downstream transformations.

Strategies for Spirocyclization

Acid-Catalyzed Cyclocondensation

A plausible route involves condensing the dihydrobenzoxazine with a dimethyl-substituted γ-keto ester or acid. For instance, treatment with 2,2-dimethyl-4-ketopentanoic acid in the presence of p-toluenesulfonic acid (PTSA) could promote cyclodehydration, forming the dihydrofuran ring.

Hypothetical Protocol :

  • Combine 6-bromo-3,4-dihydro-2H-benzo[b]oxazine (1 eq) with 2,2-dimethyl-4-ketopentanoic acid (1.2 eq) in toluene.
  • Add PTSA (0.1 eq) and reflux under Dean-Stark conditions to remove water.
  • Purify via silica gel chromatography (hexane/EtOAc 4:1).

Challenges :

  • Steric hindrance from the 5',5'-dimethyl groups may slow cyclization.
  • Competing polymerization of the keto acid requires careful temperature control.

Transition-Metal-Mediated Coupling

Palladium-catalyzed C–O bond formation offers an alternative. For example, a Sonogashira coupling between a bromobenzoxazine and a propargyl alcohol derivative, followed by cyclization, could assemble the spiro system.

Proposed Steps :

  • Introduce a terminal alkyne at the benzoxazine C2 position via halogen exchange.
  • Couple with 3-hydroxy-2,2-dimethylcyclopentanone using Pd(PPh₃)₄/CuI.
  • Acidify to induce cyclization to the dihydrofuran.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Data from analogous spirocyclizations suggest that polar aprotic solvents (DMF, DMSO) favor ring closure but may increase side reactions. A mixed solvent system (e.g., THF/H₂O) could balance reactivity and selectivity.

Catalytic Systems

  • Lewis Acids : BF₃·OEt₂ enhances electrophilicity of carbonyl groups, accelerating cyclization.
  • Brønsted Acids : Methanesulfonic acid (MSA) offers milder conditions suitable for acid-sensitive intermediates.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the spiro product from linear byproducts. Medium-pressure liquid chromatography (MPLC) is recommended for larger scales.

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals include:
    • Singlets for the 5',5'-dimethyl groups (δ 1.2–1.4 ppm).
    • Coupled doublets for the dihydrofuran protons (δ 4.0–4.5 ppm).
  • HRMS : Exact mass matching for C₁₅H₁₇BrN₂O₃ ([M+H]⁺ calc. 353.0452).

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides.

    Reduction: Formation of debrominated products.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to the inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound Spiro[benzo[b][1,4]oxazine-furan] 6-Br, 5',5'-dimethyl Not reported Likely C=O stretch ~1650 cm⁻¹ (IR) N/A
4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)-Benzene sulfonamide (16) Pyrazoline-sulfonamide Dual Br, 6,6-dimethylindole 200–201 IR: 1653 cm⁻¹ (C=O); NMR: δ 1.09 (s, 6H, CH3)
Ethyl 4'-(4-bromobenzoyl)-2'-(4-ethoxyphenyl)-spiro[acenaphthylene-1,3'-pyrazole]-5'-carboxylate (3m) Spiro[acenaphthylene-pyrazole] 4-Br-benzoyl, 4-ethoxyphenyl 163–166 IR: ester C=O ~1700 cm⁻¹; NMR: δ 1.09 (s, 6H)
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one Benzo[b][1,4]oxazinone 6-Br, 5-F (no spiro/furan) Not reported Not available
6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran] Spiro[benzo[d][1,3]dioxine-pyran] 6-Br, dioxine ring (vs. oxazine) Not reported Molecular formula: C₁₂H₁₃BrO₃

Key Observations

Impact of Bromine Placement :

  • Bromine on aromatic rings (e.g., ) enhances intermolecular halogen bonding, increasing melting points (e.g., 200°C for compound 16). In contrast, bromine on aliphatic chains (e.g., 5-(bromomethyl)pyrazoles in ) may lower thermal stability due to higher reactivity.
  • The target compound’s bromine on the benzoxazine ring likely improves π-π stacking in solid-state packing, though experimental data is lacking.

Spiro Architecture Effects: Spiro systems (e.g., ) exhibit greater rigidity than non-spiro analogs (e.g., ), influencing solubility and bioavailability.

Functional Group Contributions :

  • Sulfonamide groups () introduce hydrogen-bonding sites, increasing water solubility relative to ester-containing analogs ().
  • Fluorine substitution () may confer metabolic resistance but lacks the steric effects of dimethyl groups in the target compound.

Q & A

Basic Research Questions

Q. What purification techniques are effective for isolating 6-Bromo-5',5'-dimethyl-spiro[...] with high purity?

  • Methodological Answer : Column chromatography using a gradient of ethyl acetate/hexane (e.g., 1:4 to 1:2) is effective for initial purification, followed by recrystallization from ethanol to enhance crystalline purity. This approach minimizes impurities from spirocyclic byproducts, as demonstrated in similar dihydro-spiro compound syntheses . Melting point analysis (e.g., 163–166°C) and HRMS-ESI-TOF can validate purity .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this spiro compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign chemical shifts for the bromo-substituted aromatic protons (δ ~7.2–7.8 ppm) and spiro junction carbons (δ ~75–85 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) help confirm substituent positions .
  • IR Spectroscopy : Detect ester C=O (1700–1750 cm⁻¹) and furan/oxazine ring vibrations (1250–1350 cm⁻¹) .
  • HRMS : Match experimental m/z values with theoretical molecular weights (e.g., ±0.001 Da) to verify stoichiometry .

Q. How can researchers optimize reaction conditions to improve synthesis yield?

  • Methodological Answer :

  • Use dry solvents (e.g., toluene) under reflux (42–48 hours) to ensure complete cyclization, as seen in spiro-oxadiazocine syntheses .
  • Monitor reaction progress via TLC (silica gel, UV detection) and adjust stoichiometry of brominated precursors to minimize unreacted intermediates .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data interpretation for spirocyclic systems?

  • Methodological Answer :

  • Perform 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for spiro junction carbons and neighboring substituents. For example, HMBC correlations between the furan oxygen and adjacent methyl groups (δ 1.2–1.5 ppm) confirm spatial proximity .
  • Compare experimental shifts with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .

Q. How does X-ray crystallography clarify the stereochemistry and conformation of the spiro junction?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) resolves bond angles (e.g., C–O–C ~105–110°) and dihedral angles at the spiro center. For example, a study on a 5′-bromo-spiroindolinone confirmed a distorted tetrahedral geometry at the spiro carbon via this method .
  • Data refinement (R factor <0.05) and ORTEP diagrams visualize intramolecular hydrogen bonds or steric hindrance from dimethyl groups .

Q. How do electronic effects of substituents influence the compound’s reactivity in further functionalization?

  • Methodological Answer :

  • Electron-Withdrawing Bromo Group : Directs electrophilic substitution to the para position of the benzooxazine ring. Reactivity can be assessed via nitration or Suzuki coupling, with yields compared to non-brominated analogs .
  • Steric Effects of Dimethyl Groups : Use DFT calculations (e.g., Gaussian) to model transition states for nucleophilic attacks, predicting hindered access to the spiro center .

Q. What computational methods predict the compound’s pharmacokinetic properties for biological studies?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5–3.5) and blood-brain barrier permeability based on spirocyclic rigidity and bromine’s hydrophobicity.
  • Molecular Docking : AutoDock Vina screens binding affinities to target enzymes (e.g., kinases), using the furan-oxazine scaffold’s conformational flexibility .

Data Contradiction Analysis

Q. How to address conflicting melting point data for structurally similar spiro derivatives?

  • Methodological Answer :

  • Verify purity via HPLC (C18 column, acetonitrile/water gradient) to rule out polymorphic forms or solvate formation, as seen in 4-(4-bromophenyl)-chromenone derivatives .
  • Replicate synthesis under anhydrous conditions (e.g., Schlenk line) to exclude hydrate interference .

Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDry toluenePrevents hydrolysis
Reaction Time42–48 hours (reflux)Ensures complete cyclization
PurificationEthyl acetate/hexane + EtOH recrystallizationRemoves polar byproducts
Stoichiometry1.1:1 (brominated precursor:core)Minimizes unreacted starting material

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